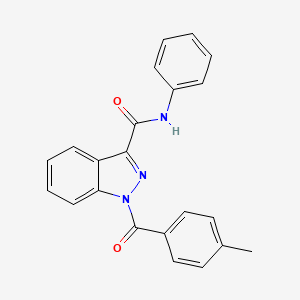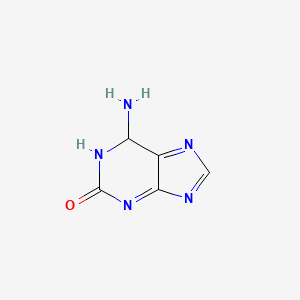
1-(Benzylideneamino)parabanic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylideneamino)parabanic Acid, also known as 1-Benzylideneamino-2,4,5-trioxoimidazolidine, is a chemical compound with the molecular formula C₁₀H₇N₃O₃ and a molecular weight of 217.18 g/mol . This compound is primarily used in research settings and is known for its unique structure and properties.
Preparation Methods
The synthesis of 1-(Benzylideneamino)parabanic Acid typically involves the reaction of oxalyl chloride with benzaldehyde semicarbazone The reaction conditions often require a controlled environment to ensure the proper formation of the desired product
Chemical Reactions Analysis
1-(Benzylideneamino)parabanic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into other derivatives, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(Benzylideneamino)parabanic Acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzylideneamino)parabanic Acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism . This inhibition can lead to a reduction in the formation of sorbitol, which is implicated in diabetic complications. The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its activity and exerting its effects.
Comparison with Similar Compounds
1-(Benzylideneamino)parabanic Acid can be compared to other similar compounds, such as:
Nitrofurantoin: An analog of this compound, known for its antibacterial properties.
Parabanic Acid Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which confers distinct chemical reactivity and biological activity compared to its analogs and derivatives.
Properties
Molecular Formula |
C10H7N3O3 |
|---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
1-[(E)-benzylideneamino]imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C10H7N3O3/c14-8-9(15)13(10(16)12-8)11-6-7-4-2-1-3-5-7/h1-6H,(H,12,14,16)/b11-6+ |
InChI Key |
QMHLKOIIYHZAID-IZZDOVSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C(=O)C(=O)NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C(=O)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4'-piperidine]-4-one hydrochloride](/img/structure/B15132467.png)







![6-((Benzo[d][1,3]dioxol-5-ylmethyl)(cyclohexyl)amino)pyrazine-2-carbonitrile](/img/structure/B15132527.png)

![3lambda-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide](/img/structure/B15132545.png)

-rhenium](/img/structure/B15132556.png)

